2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640951-09-1
Cat. No.: VC11836994
Molecular Formula: C19H18FN3O2S
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640951-09-1 |
|---|---|
| Molecular Formula | C19H18FN3O2S |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
| Standard InChI | InChI=1S/C19H18FN3O2S/c20-16-5-1-2-6-18(16)26(24,25)23-12-9-14(10-13-23)17-8-7-15-4-3-11-21-19(15)22-17/h1-8,11,14H,9-10,12-13H2 |
| Standard InChI Key | LHEUABXQROVZTJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC=C4F |
| Canonical SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC=C4F |
Introduction
The compound 2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic molecule that incorporates a piperidine ring, a fluorobenzenesulfonyl group, and a naphthyridine moiety. This structure suggests potential pharmacological activity due to the presence of functional groups known to interact with biological targets.
Synthesis and Chemical Reactions
The synthesis of 2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine likely involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzenesulfonyl group, and the incorporation of the naphthyridine moiety. Factors such as solvent choice, temperature, and reaction time are crucial for optimizing yield and purity.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume